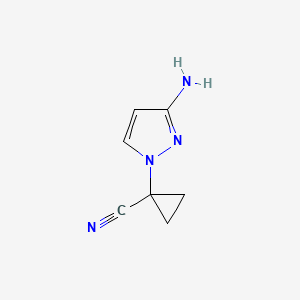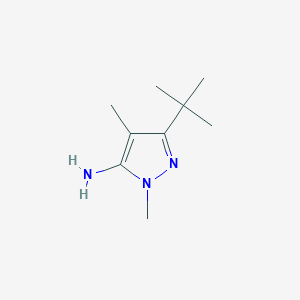
1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile is a heterocyclic compound featuring a pyrazole ring attached to a cyclopropane moiety with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-1H-pyrazole with cyclopropanecarbonitrile under controlled conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines from the nitrile group.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, it may interact with specific receptors to exert therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
3-Amino-1H-pyrazole: Shares the pyrazole core but lacks the cyclopropane and nitrile groups.
1-(3-Amino-4-morpholino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile: Contains an additional morpholino group, offering different biological activities.
Uniqueness: 1-(3-Amino-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile is unique due to its combination of the pyrazole ring, cyclopropane moiety, and nitrile group. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-(3-aminopyrazol-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-5-7(2-3-7)11-4-1-6(9)10-11/h1,4H,2-3H2,(H2,9,10) |
InChI Key |
BDGKRMZMZWPBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)N2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)

![4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)


![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13323121.png)

![(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B13323129.png)
![4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13323140.png)
![7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13323145.png)
![1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13323146.png)

